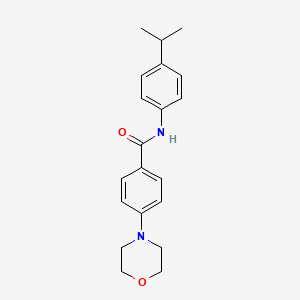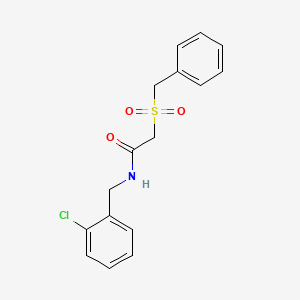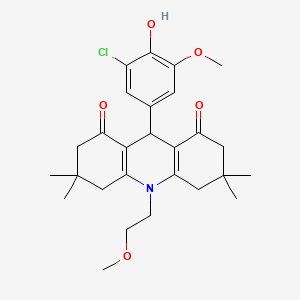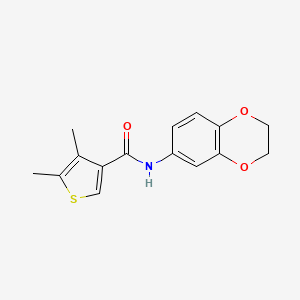![molecular formula C17H15ClN2O2 B4679037 2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4679037.png)
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide
Overview
Description
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide, also known as CPP, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The selective blockade of NMDA receptors by CPP has been extensively studied in scientific research, and it has been found to have potential therapeutic applications in various neurological disorders.
Mechanism of Action
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is responsible for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the formation of free radicals, and prevent the activation of apoptotic pathways. Additionally, this compound has been found to have neuroprotective effects by reducing the extent of neuronal damage following an insult.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide has several advantages as a research tool. It is highly selective for the NMDA receptor and has a well-defined mechanism of action. It is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the long-term effects of this compound administration and its impact on synaptic plasticity and learning and memory processes. Additionally, the development of more water-soluble derivatives of this compound could improve its potential as a therapeutic agent.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide has been extensively used in scientific research to study the role of NMDA receptors in various neurological disorders. It has been found to have potential therapeutic applications in conditions such as epilepsy, stroke, traumatic brain injury, and chronic pain.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12(22-16-5-3-2-4-15(16)18)17(21)20-14-8-6-13(7-9-14)10-11-19/h2-9,12H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIHEGQITHRFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid](/img/structure/B4678969.png)

![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4678988.png)
![{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methyl-1-piperazinecarbodithioate](/img/structure/B4678990.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4678999.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4679043.png)

![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![4-methyl-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4679063.png)
![N-(2,4-difluorophenyl)-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679069.png)